molecular formula C15H12O4 B13799874 Diphenylpropanedioic acid CAS No. 5457-11-4

Diphenylpropanedioic acid

Cat. No.: B13799874
CAS No.: 5457-11-4
M. Wt: 256.25 g/mol
InChI Key: YJGUVTBNQCVSQB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenylpropanedioic acid can be synthesized through several methods. One common synthetic route involves the reaction of benzyl chloride with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, followed by hydrolysis and decarboxylation to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Diphenylpropanedioic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzophenone derivatives, while reduction can produce diphenylpropanediol.

Scientific Research Applications

Diphenylpropanedioic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for various chemical compounds.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of diphenylpropanedioic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with metabolic pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Malonic Acid: The parent compound of diphenylpropanedioic acid, with two carboxyl groups attached to a central carbon atom.

    Benzylmalonic Acid: A similar compound with one phenyl group and one carboxyl group attached to the central carbon atom.

    Phenylacetic Acid: Contains a phenyl group attached to an acetic acid moiety.

Uniqueness

This compound is unique due to the presence of two phenyl groups, which impart distinct chemical and physical properties

Properties

CAS No.

5457-11-4

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

IUPAC Name

2,2-diphenylpropanedioic acid

InChI

InChI=1S/C15H12O4/c16-13(17)15(14(18)19,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H,16,17)(H,18,19)

InChI Key

YJGUVTBNQCVSQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)O)C(=O)O

Origin of Product

United States

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